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Compound of Interest

Compound Name: 2-methoxyisonicotinoyl chloride

CAS No.: 193538-79-3

Cat. No.: B071095 Get Quote

Executive Summary
2-Methoxyisonicotinoyl chloride (CAS: 193538-79-3) is a high-value electrophilic

intermediate used extensively in medicinal chemistry to introduce the 2-methoxypyridine motif

—a pharmacophore known for improving solubility and metabolic stability in kinase inhibitors

and GPCR ligands.[1]

Unlike simple benzoyl chlorides, this reagent possesses a unique reactivity profile due to the

electron-deficient pyridine ring and the acid-labile 2-methoxy substituent. This guide details a

field-proven synthesis protocol designed to maximize yield while preventing the common pitfall

of O-demethylation, ensuring high fidelity in downstream amide couplings.

Chemical Identity & Physical Properties[2][3][4]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b071095?utm_src=pdf-interest
https://www.benchchem.com/product/b071095?utm_src=pdf-body
https://www.bldpharm.com/products/52606-01-6.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b071095?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Specification

IUPAC Name 2-methoxypyridine-4-carbonyl chloride

Common Name 2-Methoxyisonicotinoyl chloride

CAS Number 193538-79-3

Molecular Formula C₇H₆ClNO₂

Molecular Weight 171.58 g/mol

Appearance Yellow to orange oil or low-melting solid

Density ~1.28 g/cm³ (predicted)

Solubility
Soluble in DCM, THF, Toluene; Reacts with

water/alcohols

Stability
Moisture sensitive; prone to hydrolysis back to

acid

Core Synthesis Protocol: The "Mild Activation"
Route
The Challenge: O-Demethylation Risk
Standard acid chloride formation using refluxing thionyl chloride (SOCl₂) often generates

excess HCl and high heat. For 2-methoxypyridines, these conditions can trigger nucleophilic

attack by chloride ions on the methyl group, cleaving the ether to form the thermodynamically

stable 2-pyridone impurity (2-hydroxyisonicotinoyl chloride).

The Solution: Oxalyl Chloride / Catalytic DMF
To preserve the methoxy group, we utilize the Oxalyl Chloride/DMF method. This protocol

operates at room temperature (or 0°C) and utilizes the Vilsmeier-Haack intermediate for

activation, avoiding the harsh thermal conditions of SOCl₂ reflux.

Step-by-Step Methodology
Reagents:
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Starting Material: 2-Methoxyisonicotinic acid (1.0 equiv)

Reagent: Oxalyl chloride (1.2 – 1.5 equiv)

Catalyst: N,N-Dimethylformamide (DMF) (1-2 drops / 0.05 equiv)

Solvent: Anhydrous Dichloromethane (DCM) (0.2 M concentration)

Protocol:

Setup: Flame-dry a round-bottom flask and equip it with a magnetic stir bar and a nitrogen

inlet. Charge with 2-Methoxyisonicotinic acid and anhydrous DCM. The acid will likely be a

suspension.

Activation: Add the catalytic DMF. Note: No reaction occurs yet.

Chlorination: Cool the mixture to 0°C in an ice bath. Add Oxalyl chloride dropwise via

syringe.

Observation: Vigorous gas evolution (CO, CO₂, HCl) will occur immediately upon addition.

Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2–3 hours.

Endpoint: The suspension should dissolve to form a clear yellow solution, indicating

consumption of the starting acid.

Workup: Concentrate the reaction mixture in vacuo (rotary evaporator) at <30°C to remove

solvent and excess oxalyl chloride.

Azeotrope: Co-evaporate with anhydrous toluene (2x) to remove traces of HCl and oxalyl

chloride.

Output: The resulting yellow oil is the crude acid chloride, ready for immediate use in the

next step (coupling). Do not purify by chromatography.

Mechanistic Insight: The Vilsmeier-Haack Activation
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The success of this protocol relies on the in situ formation of the chloroiminium species

(Vilsmeier reagent). This species activates the carboxylic acid oxygen, converting it into a

superior leaving group without requiring high thermal energy.
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Figure 1: Catalytic cycle of DMF-mediated acid chloride formation. The regeneration of DMF

allows it to be used in substoichiometric amounts.

Quality Control: The Self-Validating System
Direct analysis of acid chlorides is difficult due to their instability on silica gel and in LCMS

solvents containing water/alcohols. To validate the synthesis, use a Quench-Check method.

The Methanol Quench Protocol
Before committing the bulk material to the next step, validate conversion:

Take a 10 µL aliquot of the reaction mixture.

Quench into 500 µL of anhydrous Methanol (MeOH).

Wait 5 minutes (forms the methyl ester: Methyl 2-methoxyisonicotinate).

Analyze by LCMS or TLC.

Success: Single peak corresponding to the Methyl Ester (M+1 = 168).

Failure: Presence of Starting Acid (M+1 = 154) indicates incomplete reaction.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b071095?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b071095?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Warning: Peak at M+1 = 154 could also indicate the Pyridone impurity if the reaction was

too harsh (demethylation).

Applications in Drug Discovery
This building block is critical for synthesizing "reversed amides" where the pyridine ring acts as

an electron-deficient acceptor, often targeting the hinge region of kinases.
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Figure 2: Standard workflow for incorporating the 2-methoxypyridine motif into drug scaffolds.

Safety & Storage
Hazards: Corrosive, Lachrymator.[2] Releases toxic CO and HCl gas. Perform all operations

in a functioning fume hood.
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Storage: Store under Argon/Nitrogen at -20°C.

Shelf Life: Unstable. Best prepared fresh. If storage is necessary, seal in a vial with a Teflon-

lined cap and parafilm.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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